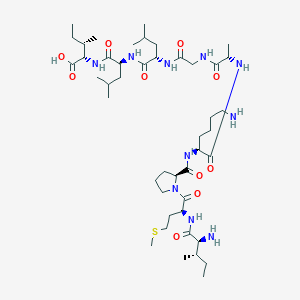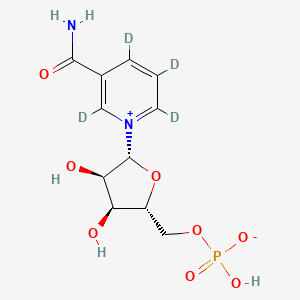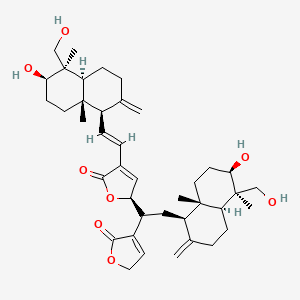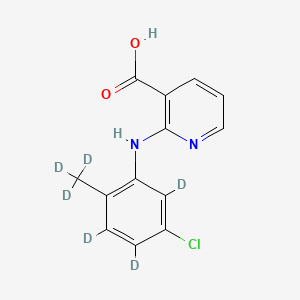
Antitumor agent-49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-49 is a harmine derivative-furoxan hybrid compound known for its nitric oxide (NO) donating properties. It exhibits significant cytotoxic effects against HepG2 cells, achieving an IC50 value of 1.79 µM . This compound is primarily studied for its potential antitumor activities.
Métodos De Preparación
The synthesis of Antitumor agent-49 involves the derivatization of harmine with furoxan to create a hybrid molecule capable of donating nitric oxide. The specific synthetic routes and reaction conditions for this compound are detailed in various research articles. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Antitumor agent-49 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Antitumor agent-49 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of nitric oxide donation on chemical reactions.
Biology: It is studied for its cytotoxic effects on various cancer cell lines, particularly HepG2 cells.
Medicine: It is being investigated for its potential use as an antitumor agent in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The mechanism of action of Antitumor agent-49 involves the donation of nitric oxide, which plays a crucial role in inducing cytotoxic effects in cancer cells. The molecular targets and pathways involved include the activation of nitric oxide signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Antitumor agent-49 is unique due to its dual functionality as a harmine derivative and a nitric oxide donor. Similar compounds include:
Mitomycin C: Known for its cytotoxic effects on cancer cells.
Cisplatin: A platinum-based compound used in cancer therapy.
Carboplatin: Another platinum-based compound with similar applications to cisplatin
This compound stands out due to its ability to donate nitric oxide, which adds an additional mechanism of action compared to these other compounds.
Propiedades
Fórmula molecular |
C42H41BrN4O8S |
|---|---|
Peso molecular |
841.8 g/mol |
Nombre IUPAC |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]butyl 2-[2-benzyl-1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indol-2-ium-7-yl]oxyacetate;bromide |
InChI |
InChI=1S/C42H41N4O8S.BrH/c1-31-40-37(23-25-44(31)29-33-16-7-3-8-17-33)36-22-21-34(28-38(36)45(40)24-13-18-32-14-5-2-6-15-32)53-30-39(47)51-26-11-12-27-52-41-42(46(48)54-43-41)55(49,50)35-19-9-4-10-20-35;/h2-10,14-17,19-23,25,28H,11-13,18,24,26-27,29-30H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NBLRYAOONFPWDB-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C=CC2=C1N(C3=C2C=CC(=C3)OCC(=O)OCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-])CCCC6=CC=CC=C6)CC7=CC=CC=C7.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)

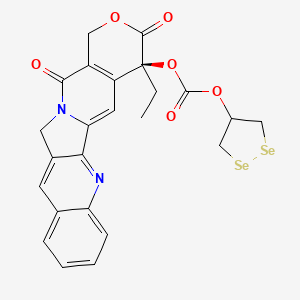
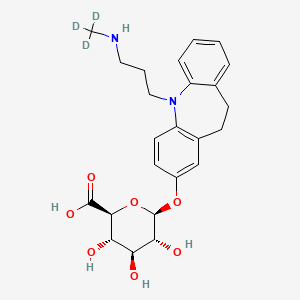
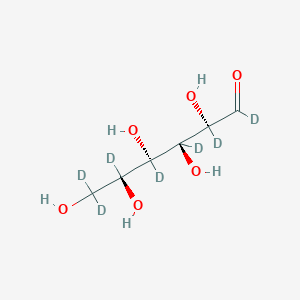


![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
